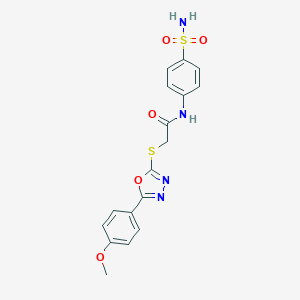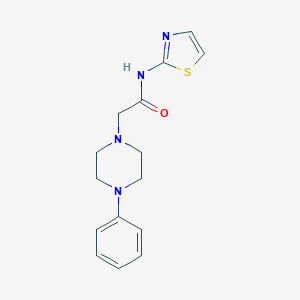![molecular formula C14H20N2 B511855 [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine CAS No. 931991-16-1](/img/structure/B511855.png)
[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine is an organic compound with the molecular formula C14H20N2 This compound features a cyclohexene ring and a pyridine ring connected through an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine typically involves the reaction of cyclohex-1-en-1-yl ethylamine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine are typical reagents.
Major Products
Oxidation: Epoxides, ketones
Reduction: Cyclohexane derivatives
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
[2-(Cyclohex-1-en-1-yl)ethyl][1-(pyridin-3-yl)ethyl]amine: Similar structure but with a different substitution pattern on the pyridine ring.
2-(Cyclohex-1-en-1-yl)ethylamine: Lacks the pyridine ring, resulting in different chemical and biological properties.
1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a benzimidazole ring instead of a pyridine ring.
Uniqueness
The unique combination of a cyclohexene ring and a pyridine ring in [2-(Cyclohex-1-en-1-yl)ethyl][(pyridin-3-yl)methyl]amine imparts distinct chemical reactivity and biological activity. This structural arrangement allows for diverse applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-(cyclohexen-1-yl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)8-10-16-12-14-7-4-9-15-11-14/h4-5,7,9,11,16H,1-3,6,8,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKAYQGAMZNKBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B511775.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511779.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511781.png)

![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B511791.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide](/img/structure/B511793.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B511795.png)

![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B511816.png)

![2-(3-Benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B511822.png)
![1-(2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3-methylurea](/img/structure/B511828.png)
![2-((4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B511845.png)

